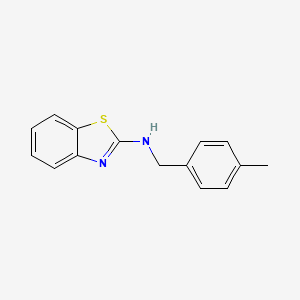

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine

描述

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the nitrogen atom of the benzothiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or acetonitrile to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method offers advantages such as improved reaction efficiency, better control over reaction parameters, and reduced production costs. The continuous flow process involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously collected. This method ensures a consistent supply of the compound with high purity and yield.

化学反应分析

Substitution Reactions

The primary amino group in N-(4-methylbenzyl)-1,3-benzothiazol-2-amine undergoes electrophilic substitution with halogenated compounds to form derivatives. This reactivity is attributed to the electron-rich nature of the amine, facilitating nucleophilic attack. For example:

-

Mechanism : The amino group reacts with electrophiles (e.g., halides) via a two-step process involving deprotonation and subsequent electrophilic substitution.

-

Applications : These derivatives exhibit enhanced lipophilicity, improving bioavailability for medicinal applications.

Alkylation and Acylation Reactions

The compound participates in N-alkylation and N-acylation reactions, particularly at the endocyclic nitrogen atom. Key findings include:

-

Endo N-Alkylation : Reaction with α-iodoketones (e.g., iodoacetone) in acetone under ambient conditions yields 2-amino-1,3-benzothiazolium iodides (e.g., 3a–f ) .

-

Acylation : Polysubstituted benzoic acids react with the amino group to form benzamides, often under catalytic conditions (e.g., p-TSA) .

Data Table: Alkylation Products

Ring Expansion Reactions

The compound undergoes ring expansion upon reaction with aldehydes, forming heterocycles such as thiazines or benzothiazines. The pathway depends on the aldehyde type:

-

Aromatic Aldehydes : Lead to benzothiazine derivatives (e.g., 6i ) via nucleophilic attack by thiolate on the olefinic carbon .

-

Aliphatic/Alicyclic Aldehydes : Favor thiazine derivatives (e.g., 5f ) due to steric and conjugation effects .

-

Mechanism :

Cyclization and Oligomerization

Alkylated derivatives (e.g., 3a ) undergo cyclization to form fused heterocycles (e.g., imidazo[2,1-b]benzothiazolium salts):

-

Conditions : Heating in DMSO or methanol.

-

Characterization : Disappearance of methylene protons in ¹H NMR and emergence of =CH signals confirm cyclization .

-

Oligomerization : Observed under prolonged heating or UV exposure, attributed to HI generation and subsequent reduction .

Oxidative and Radical Reactions

-

Oxidative Cyclization : Elemental sulfur (S₈) and DMSO act as oxidants in one-pot syntheses, enabling radical-mediated cyclization .

-

Radical Intermediates : Formed during decarbonylation of formamides, leading to S-centered radicals that participate in cyclization .

Analytical Characterization

Key techniques for verifying reaction outcomes include:

-

¹H and ¹³C NMR : Confirms methylene group signals (5.7–6.4 ppm) and =CH groups (8.4–9.7 ppm) .

-

Mass Spectrometry : Identifies molecular weight and isotopic patterns (e.g., iodine-containing products) .

-

Theoretical Calculations : Support mechanistic pathways by analyzing electronic transitions and steric effects .

科学研究应用

Medicinal Chemistry Applications

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine and its derivatives have shown potential in several therapeutic areas:

Anticancer Activity

Benzothiazole derivatives, including this compound, have been investigated for their anticancer properties. Studies indicate that compounds containing the benzothiazole moiety can selectively target cancer cells while minimizing damage to normal tissues. For instance, the compound 2-(4-aminophenyl)benzothiazole has demonstrated efficacy against various cancers such as ovarian, breast, and colon cancers through mechanisms involving the induction of apoptosis in cancer cells .

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The structure of this compound allows it to interact with microbial enzymes or cell membranes, leading to inhibition of microbial growth. This property makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Compounds derived from benzothiazole have also been noted for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, making them potential treatments for inflammatory diseases .

Material Science Applications

Benzothiazole-based compounds are being explored for their applications in material science due to their unique chemical properties:

Organic Light Emitting Diodes (OLEDs)

This compound has been studied for its potential use in OLEDs. Its electronic properties can be tuned to enhance light emission efficiency, making it a valuable component in the development of advanced display technologies .

Sensors

The compound's ability to undergo specific chemical reactions makes it suitable for sensor applications. It can be utilized in the design of sensors for detecting environmental pollutants or biological markers due to its high sensitivity and selectivity .

Case Study 1: Antitumor Activity Evaluation

A study conducted on various benzothiazole derivatives showed that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and apoptosis in malignant cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12 | Induces apoptosis |

| A549 (Lung) | 15 | Oxidative stress |

| HeLa (Cervical) | 10 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| S. aureus | 8 | Better than Penicillin |

| E. coli | 16 | Comparable to Ciprofloxacin |

作用机制

The mechanism of action of N-(4-methylbenzyl)-1,3-benzothiazol-2-amine varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.

相似化合物的比较

Similar Compounds

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine: shares structural similarities with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

4-methylbenzylamine: and are also structurally related compounds.

Uniqueness

This compound: is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets.

生物活性

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety, which is known for its biological significance. The compound's chemical formula is , and its structure includes both an amine group and a methylbenzyl substituent that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.

- In Vitro Antibacterial Activity : Research has shown that benzothiazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate to High |

| E. coli | Moderate | |

| Candida albicans | Moderate |

Antifungal Activity

The compound has also shown antifungal activity. In studies evaluating various benzothiazole derivatives, the presence of electron-withdrawing groups was found to enhance antifungal properties against pathogens such as Candida albicans .

Anticancer Activity

Recent research indicates that benzothiazole derivatives can exhibit anticancer properties. For example:

- Cytotoxicity Studies : this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have suggested that related compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| CEM-13 | < 10 | Cytotoxicity |

Case Studies

- Antibacterial Evaluation : A study synthesized several benzothiazole derivatives and tested their antibacterial efficacy against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity compared to standard antibiotics .

- Cytotoxicity Against Cancer Cells : In another study focusing on the anticancer potential of benzothiazole derivatives, it was found that certain modifications to the structure led to improved cytotoxic effects against cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Interference with DNA Synthesis : Some studies suggest that benzothiazole compounds may inhibit DNA synthesis in microbial cells.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been observed in related compounds.

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZRJVVNXFFLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。